

Acridine red spectral properties and excitation/emission wavelengths

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Compound of Interest

Compound Name: *Acridine red*

Cat. No.: *B1665461*

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Acridine Red: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of **Acridine Red**, a fluorescent dye with applications in biological staining and microscopy. This document details its excitation and emission characteristics, summarizes available quantitative data, and provides standardized experimental protocols for its spectral analysis.

Core Spectral Properties of Acridine Red

Acridine Red, also known as **Acridine Red 3B** (C.I. 45000), is a cationic dye belonging to the xanthene class. Its fluorescence arises from a tricyclic aromatic system, making it a valuable tool for various fluorescence-based assays.

Quantitative Spectral Data

The following table summarizes the key spectral properties of **Acridine Red**. It is important to note that a complete, consolidated dataset from a single authoritative source is not readily available in the scientific literature. Therefore, the data presented here is synthesized from multiple sources. For comparative purposes, data for the structurally similar dye, Pyronin Y, is also included where specific data for **Acridine Red** is unavailable.

Spectral Property	Acridine Red	Pyronin Y (for comparison)	Solvent/Conditions	Source(s)
Absorption Maximum (λ_{abs})	~547 nm	547-548 nm	Not specified	--INVALID-LINK--
Excitation Maximum (λ_{ex})	~547 nm (inferred from λ_{abs})	547 nm	Not specified	--INVALID-LINK-- , --INVALID-LINK--
Emission Maximum (λ_{em})	~560 nm	566 nm	Aqueous buffer (pH 6.0)	--INVALID-LINK--
Molar Absorptivity (ϵ)	Data not available	Data not available	-	-
Fluorescence Quantum Yield (Φ_F)	Qualitatively higher than Pyronin Y and B	Data not available	Ethanol (qualitatively highest)	--INVALID-LINK--
Fluorescence Lifetime (τ)	Qualitatively longer than Pyronin Y and B	Data not available	Ethanol (qualitatively longest)	--INVALID-LINK--

Note: The excitation maximum is inferred to be equivalent to the absorption maximum, a common practice in fluorescence spectroscopy. The quantum yield and fluorescence lifetime of **Acridine Red** are reported to be higher and longer, respectively, than those of Pyronin Y and Pyronin B, particularly in ethanol, though specific numerical values are not provided in the available literature.

Experimental Protocols

The following are generalized methodologies for the determination of the spectral properties of fluorescent dyes like **Acridine Red**.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for **Acridine Red**.

Materials:

- **Acridine Red** stock solution (e.g., 1 mM in DMSO or ethanol)
- Spectroscopy grade solvent (e.g., ethanol, phosphate-buffered saline)
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Sample Preparation:** Prepare a dilute working solution of **Acridine Red** (e.g., 1-10 μM) in the desired solvent. The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
- **Instrument Setup:**
 - Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes).
 - Set the excitation and emission slit widths (e.g., 2-5 nm).
- **Excitation Spectrum Measurement:**
 - Set the emission monochromator to the expected emission maximum (e.g., 560 nm).
 - Scan a range of excitation wavelengths (e.g., 400-550 nm).
 - Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum (λ_{ex}).
- **Emission Spectrum Measurement:**
 - Set the excitation monochromator to the determined excitation maximum (λ_{ex}).
 - Scan a range of emission wavelengths (e.g., 550-700 nm).
 - Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λ_{em}).

- Blank Subtraction: Measure the spectrum of the solvent blank and subtract it from the sample spectra to correct for background fluorescence and Raman scattering.

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of photon emission of **Acridine Red** relative to a standard.

Materials:

- **Acridine Red** solution
- Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, $\Phi_F = 0.95$)
- UV-Vis spectrophotometer
- Spectrofluorometer

Procedure:

- Absorbance Measurement: Measure the absorbance of both the **Acridine Red** solution and the quantum yield standard at the excitation wavelength. Prepare a series of dilutions for both the sample and the standard to ensure the absorbance is in the linear range (typically < 0.1).
- Fluorescence Measurement:
 - Excite both the **Acridine Red** solution and the standard at the same wavelength.
 - Measure the integrated fluorescence intensity (the area under the emission curve) for both solutions.
- Calculation: The quantum yield of **Acridine Red** ($\Phi_{F,\text{sample}}$) is calculated using the following equation:

$$\Phi_{F,\text{sample}} = \Phi_{F,\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

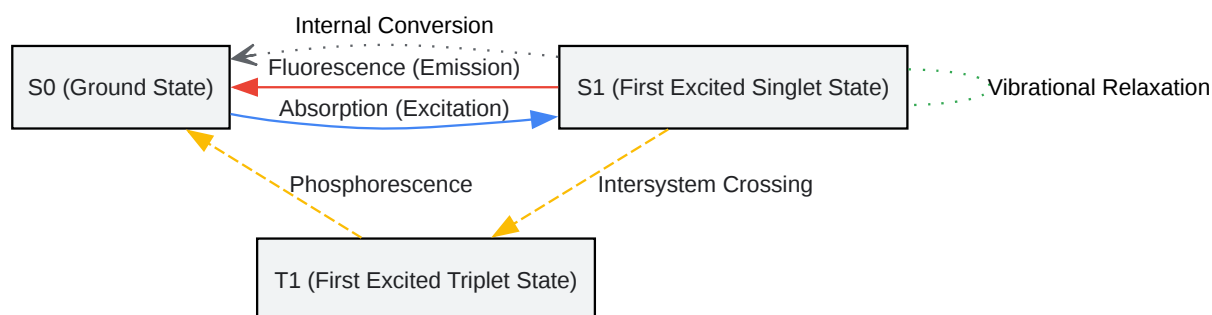
Where:

- $\Phi_{F, \text{std}}$ is the quantum yield of the standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.

Visualizations

Jablonski Diagram for Fluorescence

The following diagram illustrates the electronic transitions involved in the process of fluorescence, as described by the Jablonski diagram.

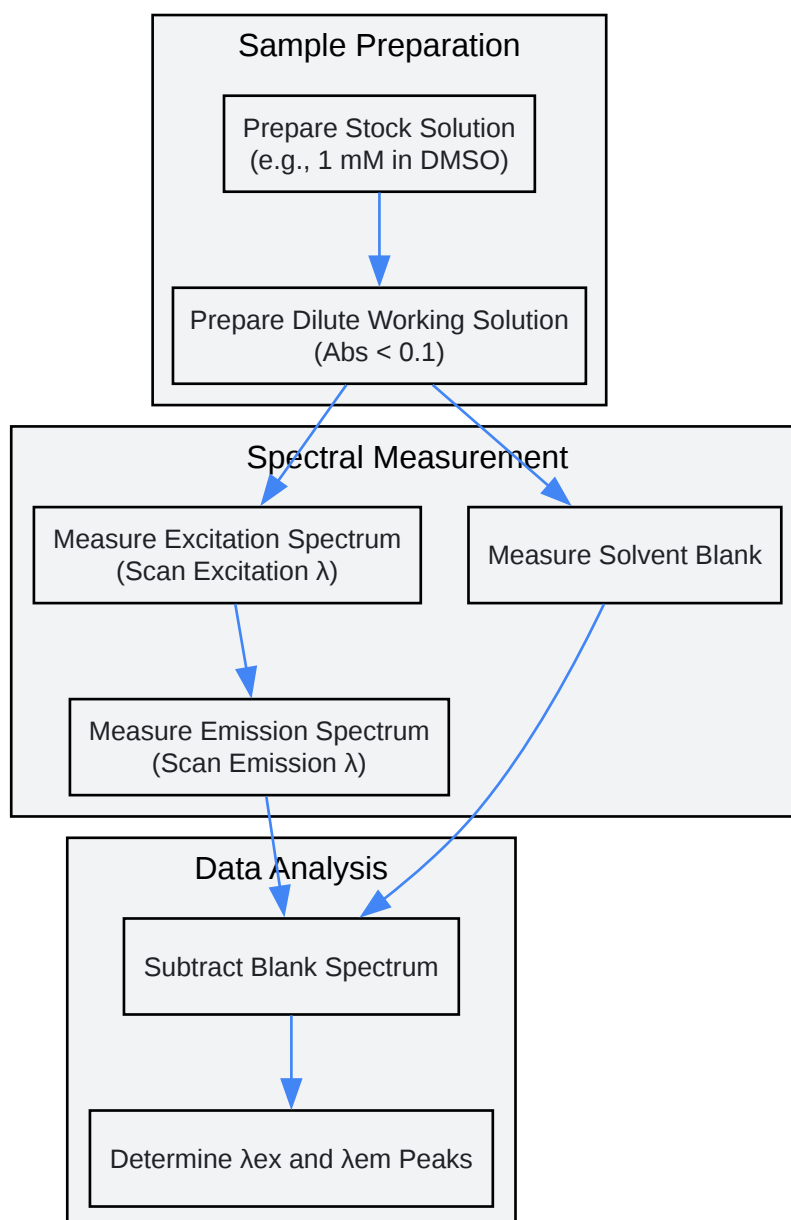


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Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Workflow for Spectral Characterization

This diagram outlines the typical workflow for determining the excitation and emission spectra of a fluorescent dye.



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Caption: Workflow for determining the excitation and emission spectra of a fluorescent dye.

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